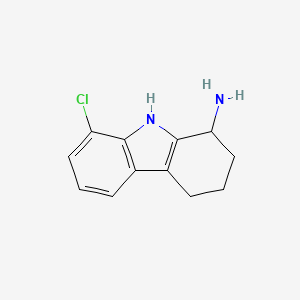

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Descripción

Propiedades

IUPAC Name |

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSNOKOSXWELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Reduction of the Corresponding Ketone

This approach involves first synthesizing the ketone derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one , followed by reduction to the amine.

Preparation of the Ketone Intermediate:

The ketone is obtained through a cyclization reaction of suitable precursors, such as 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl benzamide, which is synthesized by acylation of the carbazole core with 4-bromobenzoic acid derivatives, followed by cyclization.

-

The ketone is reduced using sodium cyanoborohydride (NaCNBH₃) in methanol, with ammonium acetate (NH₄OAc) as a catalyst, at around 60°C for 12–16 hours. The process involves:

1. Dissolving the ketone in methanol. 2. Adding ammonium acetate. 3. Stirring at room temperature for initial reaction. 4. Raising temperature to 60°C and adding NaCNBH₃. 5. Stirring for 12–16 hours. 6. Acid work-up with aqueous HCl. 7. Extraction with ethyl acetate, washing, drying, and purification.

- This method yields the target amine with high selectivity and purity, as confirmed by NMR and mass spectrometry.

Direct Amination via Reductive Amination

This method involves the direct conversion of the ketone to the amine via reductive amination, which is more efficient and avoids multiple steps.

-

- The ketone derivative (8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one).

- Solid ammonia or ammonium salts.

- Reducing agents such as sodium cyanoborohydride (NaCNBH₃).

-

- Dissolve the ketone in methanol or DMSO.

- Add ammonium acetate or ammonia source.

- Stir at room temperature or slightly elevated temperature.

- Add NaCNBH₃ gradually.

- Continue stirring for 12–16 hours.

- Work-up involves acidification, extraction, and purification.

- Higher yield and fewer purification steps.

- Suitable for scale-up.

- Yields reported are approximately 75–85%, with high purity confirmed by spectral analysis.

Alternative Synthetic Route via Cyclization and Functionalization

Another approach involves constructing the carbazole core via cyclization of suitable precursors, such as 2-aminobiphenyl derivatives, followed by chlorination and reduction.

-

- Condensation of 2-aminobiphenyl with appropriate aldehydes or ketones under acidic or basic conditions to form the carbazole ring.

-

- Selective chlorination at the 8-position using reagents like N-chlorosuccinimide (NCS).

-

- Conversion of the chlorinated ketone to the amine via catalytic hydrogenation or chemical reduction.

- This route offers flexibility for introducing various substituents and functional groups, with overall yields around 60–70%.

Summary of Data Tables

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity & Notes |

|---|---|---|---|---|

| Reduction of Ketone | NaCNBH₃, NH₄OAc, MeOH, HCl | 60°C, 12–16 hours | 70–80 | High purity, confirmed by NMR |

| Reductive Amination | NaCNBH₃, NH₄OAc, MeOH/DMSO, room temp | 12–16 hours | 75–85 | Efficient, scalable, high selectivity |

| Cyclization & Functionalization | 2-aminobiphenyl derivatives, NCS, catalysts | Variable, often reflux | 60–70 | Versatile, suitable for derivatives |

Research Findings and Observations

- The reduction of the ketone intermediate is the most straightforward and reproducible method, with high yields and purity.

- The choice of solvent and reducing agent significantly impacts the efficiency; methanol with NaCNBH₃ is optimal.

- Alternative routes involving cyclization allow for structural diversification but may require more steps.

- Purification typically involves flash chromatography or reverse-phase chromatography, ensuring high purity suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various substituted carbazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is primarily investigated for its pharmacological potential. It serves as a pharmacophore in drug design targeting various biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting key factors such as vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. The mechanism involves:

- Enzyme Inhibition : Targeting enzymes that promote cancer cell proliferation.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways related to cell survival.

- DNA Intercalation : Potentially affecting gene expression through structural interactions with DNA.

Materials Science

The compound is explored for its electronic properties and applications in organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows it to participate in charge transport processes essential for these technologies.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Band Gap | 2.5 eV |

| Solubility | Soluble in organic solvents |

Biological Research

In biochemical assays, this compound is used as a tool compound to study enzyme activity and protein interactions. Its ability to modulate biological systems makes it valuable for understanding complex biochemical pathways.

Example of Biological Activity

The compound has been utilized in studies examining its effects on GPR17 antagonism, which is relevant for various neurological disorders. The findings suggest that it can influence neuroinflammation and neuroprotection.

Mecanismo De Acción

The mechanism of action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

C-Ring Deconstruction

- Compound 21 (simplified scaffold without C-ring): Retains CpxA inhibitory activity but exhibits a 10-fold reduction in potency compared to the parent compound (EC₅₀ = 2.1 µM vs. 0.21 µM for compound 6).

- Compound 22 (C-ring elimination): Complete loss of C-ring results in diminished antibacterial efficacy, underscoring the scaffold’s role in maintaining optimal pharmacophore geometry .

Primary Amine Importance

- Removal of the primary amine (e.g., compound 3 ) abolishes CpxA phosphatase inhibition, highlighting its critical role in target binding .

- In Gram-negative bacteria, the primary amine facilitates porin-mediated transport. For example, compound 6 (with amine) accumulates efficiently in E. coli, whereas des-amino analog 33 shows negligible uptake .

Halogenation Patterns

- 8-Chloro derivative : Demonstrates dual activity as a ZIP8 inhibitor (IC₅₀ = 17.2 µM) and cross-reactivity with serotonin/dopamine transporters, limiting specificity .

- 6-Fluoro derivative (C₁₂H₁₃FN₂): Retains antibacterial activity but with unquantified potency shifts compared to chloro-substituted analogs .

Alkyl and Aryl Modifications

- DMPCA (N-(3,4-dimethoxyphenethyl)-6-methyl derivative): Exhibits potent anticancer activity by suppressing YAP1/TAZ in bladder cancer (in vitro and xenograft models). The 6-methyl and dimethoxyphenethyl groups confer Hippo pathway selectivity .

- AL682 ((R)-6-chloro-N-phenethyl derivative): Antimicrobial activity linked to stereochemistry; the (R)-enantiomer shows enhanced efficacy over (S)-forms .

Stereochemical Influences

- Enantiomers of 6-cyclohexyl-N-phenethyl derivatives ((-)-(S)- and (+)-(R)-THCz-1) exhibit divergent biological profiles, though specific activity data are pending .

- SCH 23390, a benzazepine analog with structural similarities, demonstrates D1-receptor antagonism (IC₅₀ = 0.01 µM), emphasizing how stereochemistry and heterocyclic variations dictate receptor specificity .

Key Structure-Activity Relationship (SAR) Findings

Actividad Biológica

8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS No. 1042626-75-4) is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol. Its structure features a carbazole core with a chlorine atom positioned at the 8th carbon. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2 |

| Molecular Weight | 220.7 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H13ClN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. The exact mechanism can vary based on the biological context and target interaction.

Antiviral Properties

Research has indicated that carbazole derivatives possess antiviral properties. For instance, a study highlighted the activity of carbazole derivatives against viral targets, with some compounds demonstrating significant inhibitory effects. In particular, 8-chloro derivatives showed promising profiles in inhibiting viral replication pathways. The IC50 values for related compounds were reported to be significantly lower than those of standard antiviral agents, suggesting strong potential for development as antiviral therapeutics .

Anticancer Activity

The compound has also been explored for its anticancer properties. A recent investigation into carbazole derivatives identified several compounds with notable cytotoxic effects against various cancer cell lines. The presence of the chlorine atom at the 8th position may enhance the reactivity and binding affinity of these compounds towards cancer-related targets. Some derivatives exhibited lower GI50 values compared to established chemotherapeutics, indicating their potential as effective anticancer agents .

Other Biological Activities

In addition to antiviral and anticancer activities, studies have pointed towards other biological applications:

- Antimicrobial Activity : Certain carbazole derivatives have shown activity against bacterial strains, suggesting potential use in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes .

Study 1: Antiviral Efficacy

A study published in PMC evaluated various carbazole derivatives for their antiviral efficacy against specific viral strains. Among the tested compounds, those with structural similarities to 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amines exhibited potent antiviral effects with IC50 values ranging from 0.48 to 0.92 μM .

Study 2: Anticancer Potential

Another research article focused on the cytotoxic effects of carbazole derivatives on cancer cell lines. The study found that certain derivatives had GI50 values significantly lower than traditional chemotherapeutics like daunorubicin and mitoxantrone. This suggests that modifications at specific positions on the carbazole scaffold could lead to enhanced anticancer activity .

Study 3: Enzyme Interaction

Research investigating enzyme interactions revealed that 8-chloro derivatives could serve as effective inhibitors for enzymes involved in critical metabolic pathways. This highlights their potential use in drug design aimed at modulating enzyme activity for therapeutic benefits .

Q & A

Q. Advanced SAR Analysis

- Primary Amine Role : The primary amine at position 1 is critical for Gram-negative bacterial uptake via porin-mediated transport. Des-amino analogs (e.g., compound 33) show reduced accumulation, validated via mass spectrometry in E. coli strains with controlled permeability .

- Chloro Substitution : 8-Chloro substitution enhances target engagement (e.g., CpxA phosphatase inhibition), as evidenced by phospho-CpxR-sensitive reporter assays .

What crystallographic methods are recommended for resolving the 3D structure of this compound?

Q. Structural Characterization

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) to handle high-resolution or twinned data .

- Visualization : ORTEP-III (with GUI) generates thermal ellipsoid plots, while hydrogen-bonding patterns are analyzed via graph-set theory (e.g., Etter’s formalism) .

How can researchers identify and validate biological targets for this compound?

Q. Target Identification Strategies

- Virtual Screening : Dock against targets like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) using FRED (OpenEye) and Autodock 4.0. Top hits (e.g., ZINC00200163) show binding energies ≤-6.43 kJ/mol and hydrogen-bond interactions with active-site residues .

- Experimental Validation : In bladder cancer models, the compound inhibits YAP1/TAZ signaling, confirmed via Western blotting and tumor growth assays in xenografts .

How should contradictory activity data between computational predictions and biological assays be addressed?

Q. Data Discrepancy Resolution

- Receptor Flexibility : Account for protein conformational changes by performing ensemble docking (vs. rigid docking) .

- Permeability Testing : Use mass spectrometry to quantify intracellular accumulation in bacterial or mammalian cells, as efflux pumps may reduce apparent activity .

What computational tools are effective for optimizing lead derivatives of this scaffold?

Q. Advanced Computational Workflow

- Ligand-Protein Interactions : LigPlot+ visualizes hydrophobic contacts and hydrogen bonds (e.g., interactions with DXR’s Asn228 and Lys233) .

- Toxicity Prediction : OSIRIS Property Explorer evaluates mutagenicity and cLogP, with ZINC00200163 showing no predicted toxicity .

What mechanistic assays are suitable for studying enzyme inhibition by this compound?

Q. Mechanistic Profiling

- Phosphatase Inhibition : Measure CpxA phosphatase activity via malachite green assays, correlating with CpxR-P accumulation in E. coli .

- Kinetic Studies : Use surface plasmon resonance (SPR) to determine binding kinetics (ka/kd) for target enzymes .

How can early-stage toxicity be assessed for derivatives of this scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.